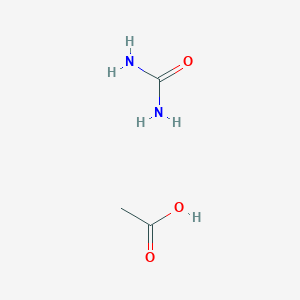

Urea, monoacetate

Description

The term "monoacetate" refers to a compound where a single hydroxyl (-OH) or amino (-NH) group is acetylated (bonded to an acetate group, -OAc).

Notably, several monoacetate compounds in the evidence indirectly relate to urea metabolism or exhibit structural parallels:

- Nor-NOHA monoacetate (Nω-hydroxy-nor-L-arginine monoacetate): An arginase inhibitor affecting the urea cycle by modulating arginine-to-urea conversion .

- Alisol B/C monoacetate: Triterpenoids influencing cholesterol metabolism in HepG2 cells .

- Trifolirhizin 6′-monoacetate: A flavonoid glycoside isolated from Sophora flavescens .

These compounds exemplify the diversity of monoacetates in biological systems, spanning enzyme inhibition, metabolic regulation, and plant biochemistry.

Properties

CAS No. |

17103-34-3 |

|---|---|

Molecular Formula |

C3H8N2O3 |

Molecular Weight |

120.11 g/mol |

IUPAC Name |

acetic acid;urea |

InChI |

InChI=1S/C2H4O2.CH4N2O/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);(H4,2,3,4) |

InChI Key |

MWAZVPWTTWPXJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(=O)(N)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Solvation and Hydrogen-Bonding Interactions

In eutectic systems, urea monoacetate stabilizes liberated water through hydrogen bonding. Neutron diffraction studies of sodium acetate trihydrate (SAT)-urea eutectics (χ~urea~ = 0.60) reveal:

-

Urea displaces water in solvating sodium ions, creating "excess" water molecules.

-

Hydrogen bonds form between urea’s carbonyl group and water (O···O distance: 2.76 Å) .

Structural Insights :

| Interaction Type | Bond Length (Å) | Coordination Number |

|---|---|---|

| Urea-acetate | 2.30 (Na⁺–O) | 5.3 (Na⁺ coordination) |

| Urea-water | 2.76 (O···O) | 1.2 (H-bonds per urea) |

Kinetics of Carbonyl Reactions

Urea monoacetate participates in reactions analogous to urea with carbonyl compounds. Kinetic studies of phenylglyoxaldehyde (PGA)-urea reactions demonstrate:

Kinetic Parameters :

| Carbonyl Compound | k₂ (M⁻¹h⁻¹) | Temperature |

|---|---|---|

| PGA | 6.7 | 323 K |

| Ninhydrin | 6.7 | 323 K |

Thermal Decomposition

Urea monoacetate undergoes thermolysis at elevated temperatures:

-

Primary pathway : Decomposition to ammonia and isocyanic acid above 160°C .

-

Secondary pathway : Condensation with isocyanic acid to form biuret (NH₂CONHCONH₂) .

Thermal Stability :

| Product | Formation Temperature (°C) | Byproduct |

|---|---|---|

| Biuret | 160–180 | NH₃, HNCO |

| Triuret | >180 | H₂O |

Analytical Methods

Quantitative analysis employs ¹³C NMR spectroscopy :

Comparison with Similar Compounds

Comparison with Similar Monoacetate Compounds

Structural and Functional Comparison

Table 1: Key Monoacetate Compounds and Their Properties

Key Observations:

- Nor-NOHA monoacetate is unique in its role as an arginase inhibitor, directly impacting the urea cycle by reducing L-ornithine and urea production . This positions it as the most relevant to urea metabolism among the listed compounds.

- Alisol monoacetates demonstrate dose-dependent effects on cholesterol synthesis, with cytotoxic thresholds above 50 μM . Their acetyl group enhances bioavailability compared to non-acetylated analogs.

- Trifolirhizin 6′-monoacetate and Calliterpenone monoacetate highlight the role of acetylation in improving pharmacokinetic properties, such as membrane permeability and metabolic stability .

Research Implications and Gaps

While "Urea, monoacetate" remains uncharacterized in the provided evidence, the following insights emerge from analogous compounds:

- Therapeutic Potential: Monoacetylation enhances bioactivity in natural products (e.g., Calliterpenone monoacetate’s hepatoprotection vs. Silibinin).

- Analytical Complexity: Monoacetate regioisomers (e.g., in triglycerides) require advanced chromatographic techniques for differentiation .

Future Directions: Isolation and characterization of hypothetical urea monoacetates could explore their stability, enzymatic interactions, and pharmacological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing urea monoacetate with high purity?

- Methodological Answer : Urea monoacetate synthesis typically involves acetylation reactions, where urea reacts with acetic anhydride under controlled conditions. Key parameters include molar ratios (e.g., urea:acetic anhydride), reaction temperature (e.g., 40–60°C), and catalyst selection (e.g., sulfuric acid). Purity can be monitored via thin-layer chromatography (TLC) to detect byproducts like diacetates . For cellulose monoacetate analogs, studies show that varying acetic anhydride concentration (e.g., 1:2 to 1:4 molar ratios) and reaction time (2–6 hours) significantly impacts the degree of substitution (DS) . Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing urea monoacetate structure and purity?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm acetylation sites and quantify DS. For example, cellulose monoacetate shows characteristic carbonyl peaks at ~170–175 ppm in -NMR .

- Chromatography : HPLC with UV detection (e.g., at 254 nm) or TLC (silica gel plates, ethyl acetate/hexane eluent) can assess purity and byproduct formation .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., 622.7 g/mol for methyloxycarbonyl-D-CHA-Gly-Arg-pNA monoacetate) .

Q. How can researchers ensure reproducibility in urea monoacetate synthesis across different laboratories?

- Methodological Answer : Standardize protocols using certified reagents (e.g., ≥99% acetic anhydride) and document reaction parameters (e.g., temperature gradients, stirring rates). Share raw data (e.g., NMR spectra, chromatograms) via repositories adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) . For enzyme-substrate analogs like methyloxycarbonyl-D-CHA-Gly-Arg-pNA monoacetate, provide certificates of analysis (CoA) detailing purity, , and batch-specific data .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of urea monoacetate formation during acetylation?

- Methodological Answer : Regioselectivity arises from steric and electronic factors. For example, in phenolic acetylation (e.g., bisphenol 5b → monoacetate 6), the less hindered hydroxyl group reacts first due to lower activation energy. Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies (e.g., monitoring reaction progress via -NMR) validate mechanisms .

Q. How does urea monoacetate stability vary under different pH and temperature conditions, and what degradation pathways dominate?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate samples in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC; acidic conditions may hydrolyze acetate groups, releasing acetic acid .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >150°C for cellulose monoacetate) .

Q. What strategies resolve contradictions in reported bioactivity data for urea monoacetate derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using tools like PRISMA, focusing on variables like assay type (e.g., enzyme inhibition vs. cellular toxicity) .

- Dose-Response Validation : Replicate experiments with standardized concentrations (e.g., 0.1–100 µM) and controls (e.g., positive/negative controls for antithrombin activity) .

Q. Can urea monoacetate be integrated into biomaterials (e.g., bioplastics or drug-delivery systems), and how does its DS affect performance?

- Methodological Answer : For bioplastics, correlate DS with mechanical properties (e.g., tensile strength) and biodegradability. Cellulose monoacetate (DS = 1.17) forms films with moderate water resistance, while higher DS (>2.5) increases hydrophobicity but reduces biodegradability . For drug delivery, assess release kinetics (e.g., dialysis membrane studies) using monoacetate prodrugs .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.